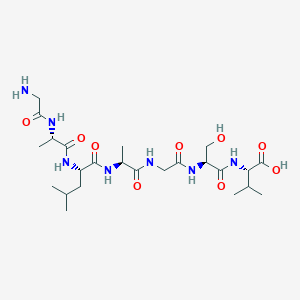
Glycyl-L-alanyl-L-leucyl-L-alanylglycyl-L-seryl-L-valine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycyl-L-alanyl-L-leucyl-L-alanylglycyl-L-seryl-L-valine: is a complex peptide composed of multiple amino acids. This compound is a part of the larger family of peptides, which are short chains of amino acids linked by peptide bonds. Peptides play crucial roles in biological processes and are often studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Glycyl-L-alanyl-L-leucyl-L-alanylglycyl-L-seryl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents like HBTU or DIC.
Coupling: The activated amino acids are coupled to the growing peptide chain.
Deprotection: Protective groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods: Industrial production of peptides like this compound often employs automated peptide synthesizers. These machines streamline the SPPS process, allowing for high-throughput synthesis and scalability.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Peptides can undergo oxidation, particularly at methionine and cysteine residues.
Reduction: Disulfide bonds within peptides can be reduced to thiols.
Substitution: Amino acid residues within the peptide can be substituted to modify its properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis or chemical modification.
Major Products: The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation of methionine results in methionine sulfoxide.
Applications De Recherche Scientifique
Chemistry: Glycyl-L-alanyl-L-leucyl-L-alanylglycyl-L-seryl-L-valine is used in studies of peptide synthesis and modification. It serves as a model compound for developing new synthetic methodologies.
Biology: In biological research, this peptide is used to study protein-protein interactions, enzyme-substrate specificity, and cellular signaling pathways.
Medicine: Peptides like this compound are investigated for their therapeutic potential, including as antimicrobial agents, enzyme inhibitors, and signaling molecules.
Industry: In the industrial sector, peptides are used in the development of new materials, such as hydrogels and nanomaterials, due to their biocompatibility and functional versatility.
Mécanisme D'action
The mechanism of action of Glycyl-L-alanyl-L-leucyl-L-alanylglycyl-L-seryl-L-valine depends on its specific biological target. Generally, peptides exert their effects by binding to receptors, enzymes, or other proteins, thereby modulating their activity. The molecular targets and pathways involved can vary widely based on the peptide’s sequence and structure.
Comparaison Avec Des Composés Similaires
- Glycyl-L-leucyl-L-alanine
- Alanyl-L-glutamine
- Glycyl-L-glutamic acid
Comparison: Glycyl-L-alanyl-L-leucyl-L-alanylglycyl-L-seryl-L-valine is unique due to its specific sequence and combination of amino acids, which confer distinct structural and functional properties
Propriétés
Numéro CAS |
229032-34-2 |
|---|---|
Formule moléculaire |
C24H43N7O9 |
Poids moléculaire |
573.6 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C24H43N7O9/c1-11(2)7-15(30-21(36)14(6)27-17(33)8-25)22(37)28-13(5)20(35)26-9-18(34)29-16(10-32)23(38)31-19(12(3)4)24(39)40/h11-16,19,32H,7-10,25H2,1-6H3,(H,26,35)(H,27,33)(H,28,37)(H,29,34)(H,30,36)(H,31,38)(H,39,40)/t13-,14-,15-,16-,19-/m0/s1 |
Clé InChI |
PNQNZJYIYJQLGQ-GMHRPJKWSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)CN |
SMILES canonique |
CC(C)CC(C(=O)NC(C)C(=O)NCC(=O)NC(CO)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(C)NC(=O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


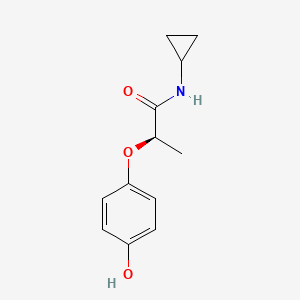
![4-[4-(3-Methylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14254142.png)
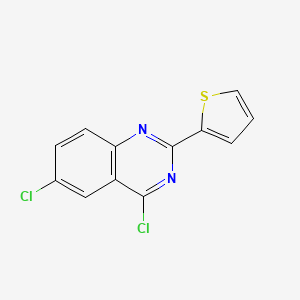
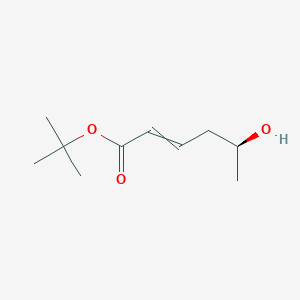
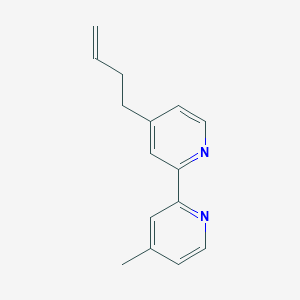
![2-[(Benzyloxy)methyl]anthracene-9,10-dicarbonitrile](/img/structure/B14254162.png)
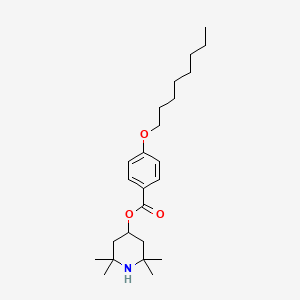
![{1-[(2-Nitrophenyl)methyl]-1H-imidazol-2-yl}(phenyl)methanone](/img/structure/B14254181.png)
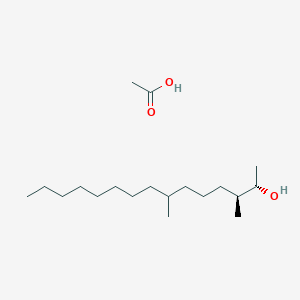

![5-Methyl-2-oxaspiro[3.5]nonane](/img/structure/B14254200.png)
![4-[Di(1H-pyrrol-2-yl)methyl]phenol](/img/structure/B14254206.png)
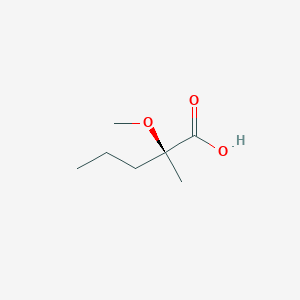
methylene]-](/img/structure/B14254214.png)
